5-Azaspiro[3.4]octane hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWJZPEZIQYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-45-1 | |
| Record name | 5-azaspiro[3.4]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of the Azaspiro 3.4 Octane Scaffold Within Spirocyclic Chemistry
Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. nih.gov This structural feature imparts a distinct three-dimensional geometry, moving away from the often-planar structures of many traditional aromatic compounds. acs.orgresearchgate.net The synthesis of these complex structures can be challenging, often involving the creation of a quaternary center. acs.org
The azaspiro[3.4]octane scaffold is a specific type of spirocycle containing a nitrogen atom within one of the rings. The "[3.4]" designation in its name refers to the number of carbon atoms in each ring, excluding the spiro atom. Thus, it consists of a four-membered ring and a five-membered ring sharing a single carbon atom. The hydrochloride salt form of 5-azaspiro[3.4]octane enhances its solubility, a desirable property in many chemical applications.
Significance of Azaspirocyclic Systems in Contemporary Chemical Research
The rigid and three-dimensional nature of azaspirocyclic systems like 5-azaspiro[3.4]octane offers several advantages in modern chemical research, particularly in the field of drug discovery. acs.orgnih.gov This rigidity can reduce the loss of entropy when a molecule binds to a biological target, potentially leading to stronger and more selective interactions. acs.org The introduction of spirocyclic motifs is a strategy to explore new chemical space and develop molecules with novel properties. researchgate.net
Azaspirocycles are recognized as important structures found in various natural products and pharmaceutical agents. researchgate.net Their unique conformational constraints can influence a molecule's biological activity and physicochemical properties. researchgate.net Researchers are actively exploring the synthesis and application of various azaspirocycles, including diazaspiro[3.4]octanes, in the search for new therapeutic agents. researchgate.net The development of efficient synthetic methods, such as cascade reactions and multicomponent condensations, has been crucial in making these complex scaffolds more accessible for research. acs.orgnih.govacs.org
Overview of Research Directions for 5 Azaspiro 3.4 Octane Hydrochloride
Current research involving 5-azaspiro[3.4]octane hydrochloride and its derivatives is multifaceted, spanning several key areas:
Building Block for Complex Molecules: A primary application of this compound is as a foundational scaffold for the synthesis of more intricate molecules. smolecule.com Its structure provides a starting point for creating diverse libraries of compounds for screening in drug discovery programs.
Medicinal Chemistry: The azaspiro[3.4]octane core is being investigated for its potential in developing new therapeutic agents. Derivatives are being explored for their interactions with biological targets such as enzymes and receptors. nih.govsmolecule.com For example, azaspirocycles have been incorporated into compounds targeting the Leucine Rich Repeat Protein Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. nih.gov
Development of Novel Synthetic Methodologies: The synthesis of spirocycles remains an active area of research. acs.org Scientists are continuously developing new and more efficient ways to construct the azaspiro[3.4]octane ring system and its analogues. acs.orgnih.gov This includes the use of transition-metal-catalyzed reactions and kinetic resolutions to control stereochemistry. rsc.org
The following table provides a summary of key research areas and findings related to azaspiro[3.4]octane and similar scaffolds:
| Research Area | Key Findings & Approaches |
| Synthetic Methodologies | Development of cascade reactions, dipolar cycloadditions, and stannyl (B1234572) amine protocols for efficient synthesis. acs.orgacs.orgnih.gov |
| Medicinal Chemistry | Use as a scaffold for enzyme inhibitors and receptor ligands; exploration in areas like neurodegenerative diseases. smolecule.comnih.gov |
| Scaffold for Drug Discovery | The rigid 3D structure is desirable for creating novel drug candidates with improved binding and selectivity. acs.orgresearchgate.netnih.gov |
An exploration of advanced synthetic methodologies has led to the development of sophisticated strategies for constructing the this compound scaffold and its core structure. These methods, centered on annulation and cyclization reactions, provide versatile pathways to this important chemical entity.
Structural Analysis and Computational Studies of Azaspiro 3.4 Octane Frameworks
Unique Structural Features of Spiro[3.4]octane Scaffolds
Spiro[3.4]octane is a hydrocarbon compound distinguished by its molecular structure, where two cycloalkane rings, a cyclobutane (B1203170) and a cyclopentane (B165970) ring, are joined by a single common carbon atom known as the spiro carbon. ontosight.ai This spirocyclic arrangement imparts a high degree of strain on the molecule, which in turn influences its reactivity and stability. ontosight.ai The introduction of a nitrogen atom into this framework, as seen in 5-azaspiro[3.4]octane, creates a heterocyclic compound with distinct properties. smolecule.comcymitquimica.com The nitrogen atom can affect the basicity and reactivity of the molecule, making it a versatile scaffold for chemical exploration. cymitquimica.com
The general class of spiro compounds, to which 5-azaspiro[3.4]octane belongs, is noted for its unique three-dimensional structures and conformational rigidity. mdpi.com This structural rigidity is a desirable feature in drug design, as it can lead to more specific interactions with biological targets. mdpi.com Furthermore, the spirocyclic nature of these compounds makes them attractive for the development of novel materials, such as leuco dyes and photochromic substances. smolecule.com
Three-Dimensional Molecular Architecture and Intrinsic Rigidity
The defining feature of the spiro[3.4]octane scaffold is its three-dimensional and rigid structure. mdpi.com The fusion of the cyclobutane and cyclopentane rings at a single spiro atom creates a conformationally restricted system. This intrinsic rigidity is a key attribute that medicinal chemists leverage to design molecules with specific spatial arrangements of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors. mdpi.comsmolecule.com
The hydrochloride salt form of 5-Azaspiro[3.4]octane enhances its solubility in aqueous environments, a property that is often beneficial for biological studies. smolecule.com The rigid framework of the azaspiro[3.4]octane core is maintained in its derivatives, providing a stable platform for the attachment of various substituents.
Stereochemical Considerations and Diastereomerism
The spiro carbon in the 5-azaspiro[3.4]octane framework is a chiral center, meaning that the compound can exist as different stereoisomers. Depending on the substituents attached to the rings, multiple chiral centers can be present, leading to the possibility of diastereomers and enantiomers. google.com The synthesis of specific stereoisomers is a significant challenge and a critical aspect of developing new therapeutic agents, as different stereoisomers can exhibit vastly different biological activities.
For instance, in the synthesis of related azaspiro compounds, the stereochemistry at a particular chiral center, such as the (4R) position, dictates a specific spatial arrangement. evitachem.comvulcanchem.com The ability to control and determine the absolute configuration of these stereoisomers is paramount. Chiral auxiliaries and enantioselective synthesis strategies are often employed to achieve the desired stereochemical outcome.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 5-azaspiro[3.4]octane derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to identify individual atoms and their connectivity within the molecule. nih.gov
For example, in the ¹H NMR spectrum of 5-Azaspiro[3.4]octane hydrochloride, specific chemical shifts and coupling constants provide detailed information about the protons in the cyclobutane and cyclopentane rings. acs.org Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine proton-proton correlations and spatial proximities, which helps in assigning the relative stereochemistry of the molecule. The presence of the Boc (tert-butoxycarbonyl) protecting group, commonly used in the synthesis of these compounds, can be identified by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Data for an Azaspiro[3.4]octane Derivative This table is for illustrative purposes and the exact chemical shifts can vary based on the specific derivative and solvent used.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| NH₂⁺ | 9.77 | br s | - |
| CH₂ (pyrrolidine) | 3.25 | dt | 12.4, 6.0 |
| CH₂ (pyrrolidine) | 2.73 | dt | 11.0, 8.7 |
| CH₂ & CH (cyclobutane) | 2.11-1.99 | m | - |
| CH₂ (cyclobutane) | 1.93 | p | - |
Data sourced from a study on this compound. acs.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of crystalline compounds like this compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
The absolute configuration of chiral centers can be unambiguously determined, which is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.orgbeilstein-journals.org For instance, the stereochemistry of a 5-oxa-2-azaspiro[3.4]octane derivative was confirmed by X-ray crystallography. google.com This technique has also been used to assign the structure and absolute stereochemistry of other related azaspiro compounds, providing invaluable insights into their molecular architecture. beilstein-journals.org
Computational Chemistry Investigations
Computational chemistry plays a vital role in understanding the structure, reactivity, and properties of azaspiro[3.4]octane frameworks. researchgate.net Methods like Density Functional Theory (DFT) can be used to simulate solvent effects and calculate solvation energies and transition states, providing insights into the reactivity of these compounds in different environments.
Quantum chemical calculations have been employed to study the mechanism of reactions involving related spirocyclic compounds. researchgate.net These computational studies can help predict the most probable reaction pathways and explain experimental observations. For example, computational modeling can be used to predict the binding affinity of azaspiro[3.4]octane derivatives to biological targets, aiding in the rational design of new drugs.
Quantum Chemical Calculations (e.g., M06-2X/6–31++G** Level of Theory)
Quantum chemical calculations are instrumental in elucidating the intricate electronic structure and energetic properties of molecular systems. For azaspiro compounds, density functional theory (DFT) has emerged as a powerful tool. Specifically, the M06-2X functional, paired with a comprehensive basis set such as 6–31++G**, has proven effective in studying molecules with complex electronic environments. researchgate.net This level of theory is particularly well-suited for capturing the non-covalent interactions and thermochemistry of main group elements, which are prevalent in organic molecules like 5-azaspiro[3.4]octane. nrel.govsuperfri.org
In a study on the aminolysis of a related sulfolane-based epoxide, quantum chemical calculations at the M06-2X/6–31++G** level of theory were employed to investigate the reaction mechanism. researchgate.net The computational results provided crucial insights, suggesting that the most probable pathway for the initial transformation of the epoxide is a base-catalyzed rearrangement to an allylic alcohol. researchgate.net Subsequent additions of ammonia (B1221849) or hydroxide (B78521) anions to the activated double bond were found to proceed with a preference for a cis-attack. researchgate.net This type of detailed mechanistic information, derived from high-level quantum chemical calculations, is invaluable for understanding and predicting the reactivity of the azaspiro[3.4]octane framework in various chemical transformations.
The application of the M06-2X/6–31+G** level of theory has also been utilized in the optimization of molecular geometries and the calculation of RESP charges for antibacterial drug development, highlighting its utility in understanding ligand-receptor interactions. nih.govbiorxiv.org
Table 1: Key Aspects of Quantum Chemical Calculations for Azaspiro Frameworks
| Computational Method | Basis Set | Key Applications | Reference |
| M06-2X | 6–31++G | Mechanistic studies of reactions involving related azaspiro precursors. | researchgate.net |
| M06-2X | 6–31+G | Geometry optimization and charge calculations for drug design. | nih.govbiorxiv.org |
| DFT (General) | Various | Elucidation of electronic structure and reactivity. | nrel.govsuperfri.org |
Mechanistic Elucidation through Computational Modeling
Computational modeling serves as a virtual laboratory to unravel complex reaction mechanisms that may be challenging to probe experimentally. For the azaspiro[3.4]octane framework, computational studies can illuminate the pathways of its formation and subsequent reactions. DFT calculations are a cornerstone of these investigations, enabling the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers. smu.edu
For instance, visible light-mediated aza-Norrish–Yang type cyclizations to form thiazaspiro[3.4]octanes have been mechanistically validated through a combination of experimental techniques and DFT calculations. acs.org These computational studies elucidated the origins of stereoselectivity and chemoselectivity by analyzing the triplet state formation, 1,5-hydrogen atom abstraction, and subsequent cyclization steps. acs.org Such insights are directly transferable to understanding the photochemical reactivity of the 5-azaspiro[3.4]octane system.
Furthermore, computational analysis has been applied to understand the mechanism of iridium-catalyzed reductive nitro-Mannich cyclizations, where tertiary lactams are known to form enamine intermediates. acs.org This knowledge is pertinent to the synthesis and reactivity of the pyrrolidine (B122466) ring within the 5-azaspiro[3.4]octane structure. The study of radical cascade reactions for the synthesis of spirocyclic heterocycles also benefits from mechanistic studies, which can predict the stereochemical outcomes of these complex transformations. researchgate.net
Table 2: Examples of Mechanistic Insights from Computational Modeling of Spirocycles
| Reaction Type | Computational Method | Key Findings | Reference |
| Aza-Norrish–Yang Cyclization | DFT | Elucidation of stereoselectivity and chemoselectivity. | acs.org |
| Iridium-Catalyzed Reductive Cyclization | Not Specified | Propensity of lactams to form enamine intermediates. | acs.org |
| Radical Cascade Cyclization | Not Specified | Prediction of stereochemical outcomes. | researchgate.net |
Conformational Analysis using Computational Methods
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and physical properties. The spirocyclic nature of the 5-azaspiro[3.4]octane framework introduces significant conformational rigidity. Computational methods, particularly DFT, are extensively used to explore the conformational landscape of such molecules. uq.edu.auresearchgate.netacs.org
The spiro[3.4]octane system, which forms the core of the title compound, possesses a rigid and non-planar geometry due to the steric constraints imposed by the spiro junction. The cyclobutane ring typically adopts a puckered conformation to alleviate ring strain. Computational studies on related spiro-iminosugars have demonstrated the use of DFT to substantiate conformational assignments made through NMR spectroscopy. researchgate.netacs.org These studies often analyze the relative energies of different chair and boat-like conformations of the six-membered rings and the puckering of five-membered rings.
Table 3: Computational Methods in Conformational Analysis of Spiro Compounds
| Molecular System | Computational Method | Key Findings | Reference |
| Spiro[3.4]octane-2-carboxylic acid | Not Specified | Rigid, non-planar geometry with an equatorial substituent. | |
| Spiro-iminosugars | DFT | Substantiation of NMR-derived conformations. | researchgate.netacs.org |
| Cyclooctene Isomers (including spiro[3.4]octane) | HF, DFT, MP2 | Determination of relative stabilities of conformers. | atlantis-press.com |
| Goniobranchus Metabolites | DFT, Conformational Modeling | Aided in assigning relative configurations of complex natural products. | uq.edu.au |
Research Applications and Functional Modularity of Azaspiro 3.4 Octane Scaffolds
Role as Versatile Building Blocks in Organic Synthesis
5-Azaspiro[3.4]octane hydrochloride has emerged as a valuable and versatile building block in the field of organic synthesis. chemrxiv.org Its utility stems from its constrained conformational flexibility and the presence of a reactive secondary amine within the azetidine (B1206935) ring, which serves as a convenient point for chemical modification.
Utility as an Intermediate in the Preparation of Azaspirocycle and Azetidine Substituted Derivatives
As an intermediate, this compound provides a gateway to a wide array of azaspirocycle and azetidine-substituted derivatives. researchgate.net The nitrogen atom in the azetidine ring can be readily functionalized through various chemical reactions, including acylation, alkylation, and reductive amination. This allows for the introduction of diverse substituents, enabling the systematic exploration of chemical space around the spirocyclic core. researchgate.net This modularity is particularly advantageous in medicinal chemistry, where the synthesis of compound libraries with systematic structural variations is crucial for identifying new drug candidates. researchgate.net
Rational Design of Novel Molecular Scaffolds for Drug Discovery Research
The rational design of novel molecular scaffolds is a cornerstone of modern drug discovery, and this compound has proven to be a valuable asset in this endeavor. researchgate.net Its unique structural and physicochemical properties make it an attractive starting point for the development of new therapeutic agents. smolecule.com
Exploration of Chemical Space and Patent Landscape
The incorporation of the 5-azaspiro[3.4]octane scaffold allows for the exploration of new and underexplored regions of chemical space. Historically, drug discovery has been dominated by flat, aromatic molecules. The three-dimensional nature of spirocycles like 5-azaspiro[3.4]octane offers a departure from this "flatland," providing opportunities to design molecules with novel binding modes and improved pharmacological profiles. mdpi.com The growing interest in this area is reflected in the patent landscape, with numerous patents filed for compounds containing the azaspiro[3.4]octane core, indicating its significance in the pursuit of new intellectual property in the pharmaceutical industry. googleapis.com
Impact of Spirocyclic Architecture on Molecular Shape and sp³-Hybridized Carbon Fraction (Fsp³)
The spirocyclic architecture of 5-azaspiro[3.4]octane has a significant impact on molecular shape and the fraction of sp³-hybridized carbons (Fsp³). nih.gov A higher Fsp³ is often correlated with improved physicochemical properties, such as increased solubility, enhanced metabolic stability, and reduced off-target effects. dokumen.pub The non-planar and rigid nature of the 5-azaspiro[3.4]octane scaffold inherently increases the three-dimensionality and Fsp³ count of molecules that incorporate it, a desirable feature in the design of modern drug candidates. mdpi.comdtu.dk
Below is a table summarizing some key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 147.0814771 g/mol |
| Monoisotopic Mass | 147.0814771 g/mol |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 9 |
| Complexity | 103 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 2 |
| Compound Is Canonicalized | Yes |
This data is based on the parent compound 5-Azaspiro[3.4]octane.
Development as Multifunctional Modules for Chemical Libraries
This compound is increasingly being utilized as a multifunctional module for the construction of chemical libraries. nih.gov These libraries, comprising a diverse collection of related compounds, are instrumental in high-throughput screening campaigns to identify novel bioactive molecules. dokumen.pub The ease of functionalization of the azetidine nitrogen allows for the creation of large and structurally diverse libraries of spirocyclic compounds. This modular approach, where different substituents can be systematically introduced, accelerates the drug discovery process by providing a rich source of novel chemical matter for biological evaluation. uni.lubldpharm.com
Derivatization Strategies for Targeted Functional Enhancement
The versatility of the 5-azaspiro[3.4]octane core allows for extensive chemical modification to optimize its physicochemical and pharmacological properties. These strategies are crucial for developing compounds with improved potency, selectivity, and drug-like characteristics.
The 5-azaspiro[3.4]octane framework can be readily functionalized with a variety of synthetic handles, which are reactive groups that permit the attachment of other molecular fragments. researchgate.net This modular approach allows for the systematic exploration of chemical space and the generation of libraries of compounds for screening. researchgate.net
Common strategies include the introduction of functional groups such as carboxylic acids, amines, and hydroxyl groups onto the spirocyclic core. For instance, the synthesis of 5-azaspiro[3.4]octane-2-carboxylic acid hydrochloride provides a key intermediate where the carboxylic acid can be coupled with various amines to form amides. nih.govchemrxiv.org Similarly, the nitrogen atom of the azaspirocycle can be derivatized, for example, through N-allylation followed by ring-closing metathesis to create more complex spiranic iminosugars. rsc.org
Table 1: Examples of Synthetic Handles on the Azaspiro[3.4]octane Scaffold
| Handle Position | Functional Group | Potential for Further Functionalization |
| 2-position | Carboxylic Acid | Amide bond formation, esterification |
| 5-position (Nitrogen) | Secondary Amine | Alkylation, acylation, arylation |
| Other ring positions | Hydroxyl, Methylene | Etherification, further substitution |
Piperazine (B1678402) and morpholine (B109124) are prevalent motifs in drug discovery, often incorporated to improve solubility and other drug-like properties. acs.org However, they can also be associated with metabolic liabilities. acs.org The rigid, three-dimensional nature of the 5-azaspiro[3.4]octane scaffold makes it an attractive bioisostere, or a surrogate, for these common heterocycles. researchgate.net
Researchers have successfully designed and synthesized azaspiro[3.4]octane-based structures to mimic the spatial arrangement of piperazine and morpholine while offering a novel chemical space with potentially improved properties. For instance, 2,6-diazaspiro[3.4]octane has been investigated as a piperazine surrogate. researchgate.net In one study, replacing the piperazine ring in the PARP inhibitor olaparib (B1684210) with a diazaspiro[3.4]octane core resulted in compounds with good PARP-1 inhibitory potency, suggesting it can act as a viable structural substitute. nih.gov
Similarly, oxa-azaspiro[3.4]octane derivatives have been proposed as surrogates for morpholine. researchgate.net The introduction of the spirocyclic oxetane (B1205548) motif can enhance aqueous solubility and metabolic stability compared to the traditional morpholine ring. acs.org The synthesis of compounds like 2-oxa-6-azaspiro[3.4]octane provides a direct structural analog to morpholine, offering a novel and potentially patentable chemical space for drug development. researchgate.net
Investigations into Biological Interactions of Azaspiro[3.4]octane Derivatives (Pre-clinical Research Focus)
The structural features of 5-azaspiro[3.4]octane derivatives make them promising candidates for interacting with various biological targets. Preclinical research has focused on their potential to modulate key systems in the body, particularly those involved in neurological processes.
Derivatives of 5-azaspiro[3.4]octane have shown potential in modulating neurotransmitter systems, which are critical for communication between nerve cells. smolecule.com This has led to investigations into their utility for treating neurological and psychiatric disorders.
A significant area of research has been the development of 5-azaspiro[3.4]octane derivatives as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. google.com Specifically, derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been identified as potent and selective agonists for the M4 muscarinic receptor. nih.govgoogle.comwipo.intgoogle.com The M4 receptor is a key target for antipsychotic drug development, and selective agonists are sought to provide efficacy with fewer side effects than existing treatments. google.comgoogle.com Preclinical studies have shown that mAChR agonists can reverse dopamine-driven behaviors, suggesting an atypical antipsychotic-like profile. google.com
Receptor binding studies are crucial for understanding how these novel compounds interact with their biological targets. smolecule.com These studies measure the affinity of a compound for a specific receptor, providing insights into its potential potency and selectivity.
For azaspiro[3.4]octane derivatives targeting the M4 muscarinic receptor, binding assays are used to determine their affinity and selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5). google.comnih.gov High selectivity for the M4 receptor is desirable to avoid the side effects associated with the activation of other subtypes. google.comgoogle.com The development of these selective M4 agonists has been a focus of several research programs, with numerous patents detailing the synthesis and evaluation of these compounds. wipo.intgoogle.comgoogle.com
In addition to receptor modulation, 5-azaspiro[3.4]octane derivatives have been investigated as enzyme inhibitors. smolecule.com The rigid scaffold can be decorated with functional groups that interact with the active site of an enzyme, blocking its activity.
One notable example is the development of 5-azaspiro[3.4]octane derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org MAGL is an enzyme involved in the endocannabinoid system, and its inhibition has therapeutic potential for a range of conditions. In one study, a derivative, (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, was identified as a potent and reversible MAGL inhibitor. acs.org
Another area of interest is the inhibition of poly(ADP-ribose) polymerase (PARP). As mentioned previously, diazaspiro[3.4]octane derivatives have been synthesized as PARP inhibitors, with some compounds showing potent activity. nih.gov Furthermore, derivatives of 6-oxa-2-azaspiro[3.4]octane have been explored as inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the replication of the virus. acs.org
Table 2: Investigated Biological Targets of Azaspiro[3.4]octane Derivatives
| Biological Target | Class of Derivative | Therapeutic Area |
| M4 Muscarinic Receptor | 2-Azaspiro[3.4]octane, 5-Oxa-2-azaspiro[3.4]octane | Neuroscience, Psychiatry |
| Monoacylglycerol Lipase (MAGL) | 7-Oxa-5-azaspiro[3.4]octane | Neuroscience, Inflammation |
| Poly(ADP-ribose) Polymerase (PARP) | Diazaspiro[3.4]octane | Oncology |
| SARS-CoV-2 3CL Protease | 6-Oxa-2-azaspiro[3.4]octane | Infectious Disease |
RNA Binding Affinity and Interaction Mechanisms (e.g., HIV-1 TAR RNA, Tat/TAR Interactions)
The interaction between the HIV-1 Tat protein and the trans-activation response (TAR) RNA is a critical step in viral transcription, making it an attractive target for therapeutic intervention. researchgate.net Small molecules that can bind to the TAR RNA and disrupt this interaction have the potential to inhibit HIV-1 replication. researchgate.net
Research has explored the use of various scaffolds to target the TAR RNA. While direct studies on this compound are not prevalent in the provided results, the general principles of targeting TAR RNA are relevant. For instance, a strategy involving screening large, unbiased libraries of druglike small molecules has identified novel chemotypes that can selectively bind to the HIV TAR RNA hairpin. nih.gov One such compound, thienopyridine 4, was found to bind to and stabilize the TAR hairpin with a dissociation constant (Kd) of 2.4 μM and inhibit HIV-induced cytopathicity with a half-maximal effective concentration (EC50) of 28 μM. nih.gov This highlights the potential for discovering RNA-binding molecules with therapeutic relevance.
Furthermore, computational screening of extensive compound databases has been employed to identify molecules that could intercalate into the TAR RNA structure and form specific interactions, such as hydrogen bonds and stacking interactions with key nucleotides. researchgate.net This approach led to the identification of compounds like acetylpromazine, which binds to the bulge region of TAR RNA, overlapping with the Tat protein binding site. researchgate.net The diaminosquarate moiety has also been investigated as a guanidine (B92328) mimetic in peptidomimetics designed to inhibit the Tat-TAR interaction. acs.org
While specific data on this compound's direct interaction with HIV-1 TAR RNA is not available in the search results, the broader context of targeting this viral RNA element suggests that spirocyclic scaffolds could be explored for this purpose, potentially offering novel binding modes and improved selectivity.
Activity as M4 Receptor Agonists (pre-clinical research)
The muscarinic M4 receptor is a G-protein coupled receptor that has emerged as a promising target for the treatment of neuropsychiatric disorders, including psychosis and cognitive dysfunction. google.comnih.gov Activation of M4 receptors can modulate dopamine (B1211576) signaling in the brain, offering a potential alternative to traditional antipsychotic medications. google.com
Preclinical research has identified derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane as M4 receptor agonists. nih.govgoogle.comwipo.int These compounds have shown potential in preclinical models for conditions such as psychosis, hyperkinetic movement disorders, cognitive dysfunction, and substance use disorders. google.com The non-selective muscarinic agonist xanomeline (B1663083) demonstrated antipsychotic efficacy in clinical trials but was hampered by side effects due to the activation of other muscarinic receptor subtypes. nih.gov This has driven the search for selective M4 agonists to retain therapeutic benefits while minimizing adverse effects. nih.gov
The development of selective M4 agonists has been challenging due to the high degree of similarity in the orthosteric binding pocket across the five muscarinic receptor subtypes. nih.gov However, the identification of spirocyclic scaffolds like 2-azaspiro[3.4]octane derivatives represents a significant advancement in this area. nih.gov
Activity as Monoacylglycerol Lipase Modulators (pre-clinical research)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). google.com Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as pain relief, anxiety reduction, and anti-inflammatory actions. google.com This makes MAGL an attractive target for drug discovery.
Preclinical research has identified spirocyclic derivatives as potent and reversible inhibitors of MAGL. nih.govacs.org For instance, a series of novel spiro derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory activity against MAGL. nih.govacs.org In one study, optimization of a hit compound from a high-throughput screening campaign led to the discovery of a potent MAGL inhibitor with a favorable pharmacokinetic profile. scribd.com
The use of the 5-azaspiro[3.4]octane scaffold in the context of MAGL modulation has been explored. For example, (2S,4S)-6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid was used as an intermediate in the synthesis of MAGL modulators. google.com
Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities of Derivatives
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established target for anticancer therapies. nih.gov
Derivatives of azaspirocycles have been investigated for their potential as EGFR inhibitors. Specifically, 4-anilinoquinazoline (B1210976) derivatives incorporating azaspirocycle or azetidine moieties have demonstrated EGFR inhibitory activities. vulcanchem.com The 2-oxa-6-azaspiro[3.4]octane scaffold has also been utilized in the development of EGFR inhibitors. chemicalbook.com
Research into pyrazolo[3,4-d]pyrimidine derivatives has yielded compounds with significant EGFR tyrosine kinase inhibitory activity. nih.gov In one study, two compounds exhibited broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with IC50 values for EGFR inhibition of 0.135 μM and 0.034 μM, respectively. nih.gov These findings highlight the potential of incorporating spirocyclic and heterocyclic scaffolds in the design of novel EGFR inhibitors.
Advanced Methodologies in Chemical Library Synthesis and Screening
The unique structural features of spirocycles, including the 5-azaspiro[3.4]octane core, make them valuable components in the construction of diverse chemical libraries for drug discovery.
Applications in DNA-Encoded Library (DEL) Synthesis
DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the rapid and efficient identification of potential drug candidates. nih.gov This technology involves the synthesis of large collections of molecules, each tagged with a unique DNA barcode that encodes its chemical structure. biosearchtech.com
The synthesis of sp³-rich and structurally complex molecules is of great interest for DEL applications, as these features are associated with improved clinical success. nih.gov Azaspiro[3.3]heptanes and related spirocycles are considered valuable synthetic targets for drug discovery programs. nih.gov Recent advancements in photochemistry have enabled the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes into DNA-encoded libraries via [2+2] cycloaddition reactions. nih.gov This demonstrates the feasibility of using on-DNA synthesis to create libraries of azaspiro compounds with high structural diversity.
The use of high-quality oligonucleotides is essential for the successful synthesis of DELs. biosearchtech.com Companies now offer DEL starter kits that provide all the necessary components, including linker-modified headpieces and DNA ligase, to facilitate the development of new DEL platforms. biosearchtech.com
Development of High-Throughput Screening Platforms Utilizing Spirocycles
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. However, HTS campaigns can be costly and often suffer from low hit rates. dtu.dk Fragment-based drug discovery (FBDD) offers an alternative approach, involving the screening of smaller collections of low-molecular-weight compounds ("fragments"). dtu.dk
The development of diverse and three-dimensional fragment libraries is crucial for the success of FBDD. Spirocyclic scaffolds, including diazaspiro[3.4]octanes, are attractive for inclusion in such libraries due to their sp³-rich nature and novel chemical space. researchgate.net A high-throughput screening campaign of a library containing a diazaspiro[3.4]octane series led to the identification of hits with activity against multiple stages of the malaria parasite Plasmodium falciparum. researchgate.net
The synthesis of diverse libraries of spirocycles for screening is an active area of research. For example, a multicomponent direct assembly of N-heterospirocycles has been developed using visible-light-driven photocatalysis, providing an efficient route to novel chemical entities for screening. nih.govacs.org
Data Tables
Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Compounds Mentioned in the Article
Exploration in Materials Science
The spirocyclic nature of compounds like 5-azaspiro[3.4]octane is not only relevant to pharmaceuticals but also holds potential in the realm of materials science. The specific arrangement of rings sharing a single spiro-carbon atom can give rise to unique optical and electronic properties. This has led to the exploration of spirocyclic structures, as a broader class, in applications such as leuco dyes and photochromic materials.
Leuco dyes are compounds that can exist in two forms, one of which is colorless (the leuco form). wikipedia.org The transition between the colored and colorless states can be triggered by various stimuli, including changes in pH, heat, or light. wikipedia.org Spiro compounds, a class to which azaspiro[3.4]octanes belong, are prominent in this area. wikipedia.orgresearchgate.net
In many spiro-based leuco dyes, the colorless form is a spiro-isomer where two conjugated systems of the molecule are insulated from each other by a central sp³-hybridized spiro-carbon. wikipedia.org This separation prevents the extended π-conjugation necessary for the absorption of visible light. Upon stimulation, such as by UV light in photochromic materials, the bond between the spiro-carbon and one of the heterocyclic rings can cleave. wikipedia.org This cleavage allows the ring to open, and the spiro-carbon becomes sp²-hybridized and planar. The subsequent rotation aligns the π-orbitals, creating a large, conjugated system that can absorb visible light, resulting in color. wikipedia.org This reversible transformation is the basis of photochromism. wikipedia.orgtandfonline.com
Spiropyrans and spirooxazines are well-studied classes of photochromic compounds. tandfonline.com Spirooxazines, in particular, are noted for their good fatigue resistance, making them suitable for applications like ophthalmic lenses. tandfonline.comscu.edu.au The stability and photochromic properties of these molecules are highly sensitive to their chemical environment, which allows for the tuning of their characteristics for different applications. tandfonline.comscu.edu.au The introduction of steric bulk, such as that provided by a spirocyclic group, can influence the rate of decoloration, a critical parameter for practical applications. rsc.org
While the direct application of this compound in commercial leuco dyes or photochromic materials is not extensively documented in the provided search results, the fundamental principles governing the behavior of spirocyclic compounds suggest its potential as a scaffold in the design of new functional materials. The inherent structural features of the azaspiro[3.4]octane framework could be exploited to develop novel dyes and photochromic systems with tailored properties.
Compound Information Table
| Compound Name |
| This compound |
| Bupivacaine |
| Crystal violet lactone |
| Indigo |
| Indigo white (Leucoindigo) |
| N-Boc-azetidinone |
| Phenolphthalein |
| rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine |
| Spirooxazines |
| Spiropyrans |
| Thymolphthalein |
Interactive Data Table: Properties of Related Azaspiro[3.4]octane Derivatives
Future Directions and Emerging Research Avenues for Azaspiro 3.4 Octane Hydrochloride
Exploration of Uncharted Chemical Space through Novel Synthetic Strategies
Visible-light-driven photocatalysis represents a modern strategy for the direct assembly of N-heterospirocycles, offering a multicomponent approach to generate complex molecular architectures. nih.govacs.org Additionally, methods like the cyclization of mesylates obtained from hydroboration-oxidation of precursor molecules are being optimized to enhance yields, with the use of freshly prepared borane (B79455) being a critical factor. acs.org The development of scalable synthetic routes, with some procedures being successfully scaled up to the 100-gram scale, is crucial for making these advanced building blocks more accessible to the wider chemical community. acs.org
Development of Highly Efficient and Sustainable Asymmetric Synthetic Routes
Creating stereochemically defined spirocyclic systems is a significant challenge and a major focus of ongoing research. The development of asymmetric synthetic methods is crucial for producing enantiomerically pure 5-azaspiro[3.4]octane derivatives, which is often essential for their biological activity.
One established method for obtaining chiral 5-azaspiro[3.4]octane derivatives involves the optical resolution of a racemic mixture of 8-amino-6-benzyl-6-azaspiro[3.4]octane. pharm.or.jp Another powerful technique is the use of microbial reduction, which offers an enantioselective route to key intermediates. For instance, the microbial reduction of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane has been shown to produce the (S)-amino derivative with high enantiomeric excess. pharm.or.jp
Organocatalysis is also emerging as a powerful tool for the asymmetric synthesis of spiro compounds. researchgate.net For example, bifunctional cinchona-type catalysts have been successfully employed in the [2+2] annulation of isatin-derived ketimines with allenoates to produce enantioenriched spiro azetidine (B1206935) oxindoles. researchgate.net Furthermore, palladium-catalyzed decarboxylative allylation strategies are being developed to access enantiomerically enriched piperidines and pyrrolidines, which are structurally related to the azaspiro[3.4]octane core. whiterose.ac.uk These methods often utilize chiral ligands to induce high levels of stereocontrol. whiterose.ac.uk
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
To guide the rational design of novel 5-azaspiro[3.4]octane derivatives and to understand their behavior, a combination of computational and experimental techniques is being increasingly employed. researchgate.net Computational methods, such as those used to predict collision cross-section values, provide insights into the three-dimensional structure and physical properties of these molecules. uni.lu
Experimental techniques like NMR spectroscopy are indispensable for structure elucidation and conformational analysis. acs.org Mechanistic studies of the reactions used to synthesize and functionalize these spirocycles are also critical. For instance, understanding the reaction mechanism of cycloaddition reactions, which may proceed through a zwitterionic intermediate, can help in optimizing reaction conditions and controlling stereoselectivity. thieme-connect.com The integration of these advanced methodologies will enable a deeper understanding of the structure-activity relationships of 5-azaspiro[3.4]octane-based compounds.
Expanding the Scope of Azaspiro[3.4]octane Functionalization and Derivatization
The ability to introduce a wide range of functional groups onto the 5-azaspiro[3.4]octane scaffold is key to exploring its full potential. Researchers are actively developing new methods for the functionalization and derivatization of this and related spirocyclic systems.
The inherent functionality of the azaspiro[3.4]octane core allows for various chemical transformations. For example, the secondary amine can be N-protected and subsequently deprotected to allow for further modification. acs.org The core structure can also undergo reactions such as oxidation, reduction, and substitution to introduce new functional groups.
Recent advances include the derivatization of related spirocycles through methods like the Kornblum oxidation to yield aldehydes, and photoredox-catalyzed cross-electrophile coupling reactions to form more complex heterocyclic systems. acs.org The development of synthetic routes that allow for the incorporation of diverse substituents is crucial for creating libraries of compounds for screening in drug discovery and materials science applications. whiterose.ac.uk These efforts to expand the chemical space around the 5-azaspiro[3.4]octane core will undoubtedly lead to the discovery of novel compounds with valuable properties.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-Azaspiro[3.4]octane hydrochloride?
A typical approach involves ring-closing strategies using tert-butyl carbamate-protected intermediates. For example, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1263132-31-5) can serve as a precursor, where deprotection and subsequent hydrochloride salt formation yield the target compound . Additional routes may include ethyl ester intermediates (e.g., Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride) followed by hydrolysis and functional group interconversion . Purification often involves recrystallization or column chromatography under inert conditions.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm spirocyclic structure and proton environments.
- Mass spectrometry (MS) for molecular weight validation (e.g., exact mass ~175.70 g/mol for related derivatives) .
- HPLC to assess purity (>98% recommended for research use) .
- Melting point analysis (decomposition observed at ~145–147°C for analogous spiro compounds) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, especially in confined spaces .
- Storage: Keep in sealed, dry containers at 2–8°C for long-term stability, as recommended for similar azaspiro compounds .
- Spill management: Collect spills using vacuum systems or non-reactive absorbents; avoid water rinsing to prevent drainage contamination .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance ring-closure efficiency in spirocyclic systems .
- Catalysis: Transition-metal catalysts (e.g., Pd/C) may accelerate deprotection steps .
- Temperature control: Low temperatures (−10 to 0°C) during intermediate isolation reduce byproduct formation .
- In situ monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies address stereochemical challenges in spirocyclic systems like 5-Azaspiro[3.4]octane?
- Chiral auxiliaries: Introduce temporary stereodirecting groups (e.g., tert-butyl carbamates) to control ring-closure stereochemistry .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in key cyclization steps to favor enantiomerically pure products .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry post-synthesis .
Q. How can computational chemistry aid in predicting the reactivity of 5-Azaspiro[3.4]octane derivatives?
- DFT calculations: Model transition states to predict regioselectivity in functionalization reactions (e.g., electrophilic substitution) .
- Molecular docking: Simulate interactions with biological targets (e.g., neurotransmitter transporters) to guide pharmacological studies .
- Solvent effect modeling: COSMO-RS simulations optimize solvent choices for solubility and reaction efficiency .
Q. How should researchers resolve contradictions in physicochemical data (e.g., melting points) across literature sources?
- Reproducibility checks: Replicate experiments using identical purity grades (e.g., ≥98%) and equipment calibration .
- Meta-analysis: Compare data from peer-reviewed journals over vendor technical documents, which may lack rigorous validation .
- Dynamic DSC: Use differential scanning calorimetry to detect polymorphic forms affecting thermal properties .
Methodological Notes
- Synthetic reproducibility: Always validate vendor-reported procedures (e.g., Combi-Blocks or Enamine protocols) with in-house controls .
- Safety compliance: Align handling practices with OSHA 29 CFR 1910.133 and institutional chemical hygiene plans .
- Data reporting: Include detailed spectral data (e.g., NMR shifts, HRMS) in publications to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
